

1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium chloride*

Cat. No.: *B1222302*

[Get Quote](#)

CAS Number: 65039-09-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is a pioneering ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and excellent solvency for a wide range of organic and inorganic compounds, position it as a versatile tool in green chemistry, materials science, and electrochemistry.^{[1][2][3]} This technical guide provides a comprehensive overview of [EMIM]Cl, detailing its core properties, synthesis and purification protocols, and key applications with a focus on cellulose processing and electrochemical systems. Furthermore, this document outlines toxicological data and presents visual workflows to facilitate a deeper understanding of its experimental applications.

Physicochemical Properties

1-Ethyl-3-methylimidazolium chloride is an organic salt that exists as a solid at room temperature.^{[2][4][5]} It is characterized by an imidazolium cation and a chloride anion. This ionic liquid is noted for being very hygroscopic and stable, though it is incompatible with strong oxidizing agents.^[1]

Table 1: General and Physicochemical Properties of **1-Ethyl-3-methylimidazolium Chloride**

Property	Value	References
Chemical Identifiers		
CAS Number	65039-09-0	[1] [4]
Molecular Formula	C6H11CIN2	[1] [4] [6]
Molecular Weight	146.62 g/mol	[1] [4] [6]
InChI Key	BMQZYMYBQZGEEY- UHFFFAOYSA-M	[2] [4]
Canonical SMILES	CC[N+](=CN(C=C1)C.[Cl-])	[4]
Physical Properties		
Appearance	White to light yellow solid/powder/crystal	[5] [7]
Melting Point	77-79 °C	[1] [2] [4]
Density	1.112 g/cm³ (at 80 °C)	[8]
Flash Point	186 - 188 °C	[2] [5]
Solubility	Soluble in water	[1] [9]
Hazard Information		
GHS Pictogram	GHS07 (Exclamation mark)	[4]
GHS Signal Word	Warning	[4]
Hazard Statements	H302, H315, H319	[4]

Synthesis and Purification

The synthesis of **1-Ethyl-3-methylimidazolium chloride** is typically achieved through a one-step quaternization reaction.

Experimental Protocol: Synthesis of [EMIM]Cl

Objective: To synthesize **1-Ethyl-3-methylimidazolium chloride** from 1-methylimidazole and chloroethane.

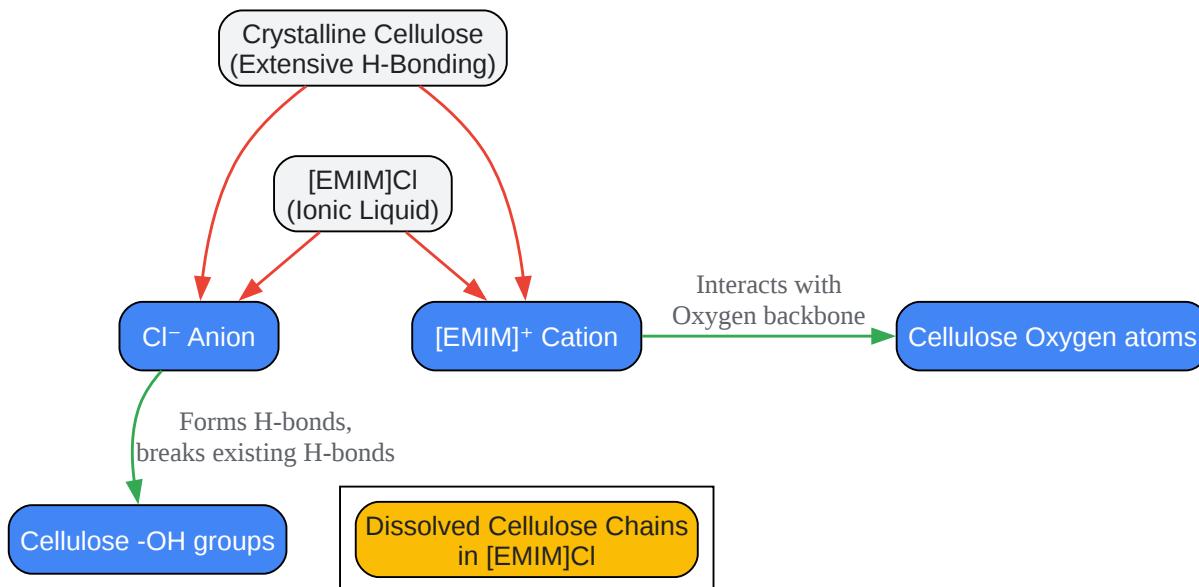
Materials:

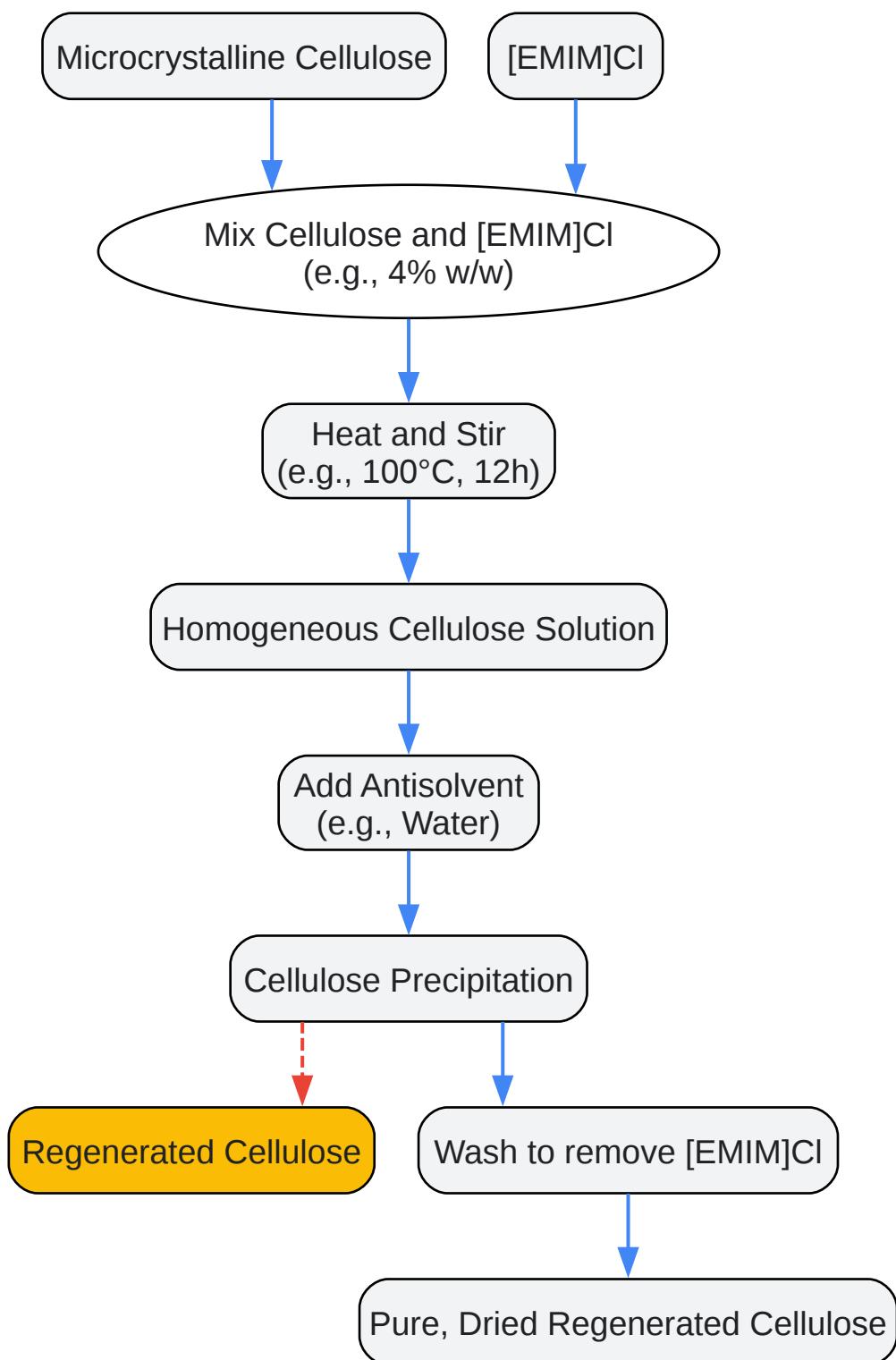
- 1-Methylimidazole
- 1-Chloroethane (Chloroethane)
- Acetonitrile (solvent)

Procedure:

- In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole, 1-chloroethane, and acetonitrile. A typical molar ratio is 1:1:10 for the reactants and the solvent.
- The reaction is carried out under intense stirring at a controlled temperature, for example, 100°C for 12 hours.
- Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC).
- Upon completion, the solvent (acetonitrile) is removed under reduced pressure to yield the crude **1-Ethyl-3-methylimidazolium chloride**.

Experimental Protocol: Purification of [EMIM]Cl


Objective: To purify crude **1-Ethyl-3-methylimidazolium chloride**.[\[1\]](#)


Materials:

- Crude **1-Ethyl-3-methylimidazolium chloride** (e.g., 50 g)
- Deionized water (250 mL)
- Decolorizing charcoal (3 g)

Procedure:

- Dissolve the impure [EMIM]Cl in deionized water. The solution may appear yellow.[[1](#)]
- Add decolorizing charcoal to the solution.[[1](#)]
- Heat the mixture at 65°C for 24 hours with stirring.[[1](#)]
- Cool the solution to room temperature and filter to remove the charcoal. The resulting filtrate should be colorless.[[1](#)]
- Remove the water from the filtrate using a lyophilizer (freeze-dryer).[[1](#)]
- Heat the resulting solid under vacuum at 65°C for 48 hours to remove any residual moisture. [[1](#)]
- The final product is a white, substantially pure solid of **1-Ethyl-3-methylimidazolium chloride**.[[1](#)]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222302#1-ethyl-3-methylimidazolium-chloride-cas-number-65039-09-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com